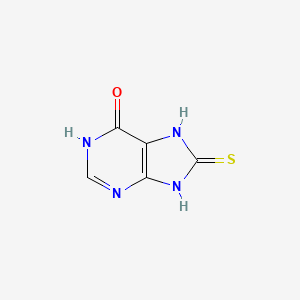
6-Hydroxy-8-mercaptopurine
Übersicht
Beschreibung
6-Hydroxy-8-mercaptopurine, also known as 8-Mercaptohypoxanthine or 8-Sulfanyl-7H-purin-6-ol, is a chemical compound with the empirical formula C5H4N4OS . It has a molecular weight of 168.18 .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-8-mercaptopurine can be represented by the SMILES stringO=C1C2=C (NC (S)=N2)N=CN1 . This representation provides a shorthand way of describing the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving 6-Hydroxy-8-mercaptopurine are not detailed in the available resources, it’s known that similar compounds like mercaptopurine undergo various reactions. For instance, mercaptopurine is converted to thioinosinic acid (TIMP), which inhibits several reactions involving inosinic acid (IMP) .Physical And Chemical Properties Analysis
6-Hydroxy-8-mercaptopurine is a solid substance . It should be stored at a temperature between 2-8°C . The compound’s molecular weight is 168.18 .Wissenschaftliche Forschungsanwendungen
Metabolism and Identification
- Metabolite Identification : 6-Mercaptopurine, used in treating acute lymphoblastic leukemia (ALL), is metabolized into various compounds including 6-methylmercapto-8-hydroxypurine, a previously unknown compound found in high concentrations during high-dose infusions (Keuzenkamp-Jansen et al., 1996).
Pharmacology and Oxidation Studies
- Oxidation Mechanisms : 6-Mercaptopurine is thought to be oxidized to 6-thiouric acid through 6-thioxanthine or 8-oxo-6-mercaptopurine, primarily catalyzed by xanthine oxidase (XO). Aldehyde oxidase (AO) may also play a role in this oxidation process (Rashidi et al., 2007).
Analytical Techniques
- Spectrophotometric Analysis : Methods like high-performance liquid chromatography (HPLC) are used for determining contents of 6-Mercaptopurine and its metabolites in biological samples. Multivariate calibration methods like partial least squares (PLS-1) and principle component regression (PCR) aid in simultaneous determination of these compounds (Sorouraddin et al., 2011).
Drug Metabolism in Animal Models
- Metabolic Fate in Mice : Research into the metabolic fate of 6-mercaptopurine in mice showed it's largely excreted in urine and might be incorporated into nucleic acids. This study aimed to understand how long the drug remains in the body, its metabolic products, and tissue concentration patterns (Elion et al., 1954).
Enzymatic Reactions and Pathways
- Enzyme-Catalyzed Hydroxylation : Studies on xanthine oxidase-catalyzed hydroxylation reactions of 6-mercaptopurine revealed different enzymatic pathways for its oxidative hydroxylation, influencing the drug's effectiveness (Tamta et al., 2007).
Impact on Leukemia Treatment
- Anticancer Action in Leukemia : Research has focused on how 6-mercaptopurine impacts the treatment of leukemia, particularly in its interaction with various enzymes and metabolites within red blood cells, influencing drug response and treatment efficacy (Adam de Beaumais et al., 2011).
Novel Drug Delivery Systems
- Nanomedicine Approaches : The development of CD44-targeted glutathione-sensitive hyaluronic acid-mercaptopurine prodrug linked via carbonyl vinyl sulfide demonstrates a novel nanomedicine approach for safer and enhanced treatment of acute myeloid leukemia (AML) (Qiu et al., 2017).
Nuclear Hormone Receptor Activation
- Regulation of Nurr1 : 6-Mercaptopurine has been identified as a specific activator of the orphan nuclear receptor Nurr1. This finding indicates a potential role for Nurr1 in mediating some antiproliferative effects of 6-mercaptopurine (Ordentlich et al., 2003).
Nanoparticle Enhancement of Anticancer Action
- Gold Nanoparticle Utilization : Gold nanoparticles bearing 6-mercaptopurine-9-beta-d-ribofuranoside have shown substantial enhancement of antiproliferative effects against leukemia cells, attributed to enhanced intracellular transport and release in lysosomes (Podsiadlo et al., 2008).
Safety And Hazards
6-Hydroxy-8-mercaptopurine is classified as having acute toxicity when ingested, and it can cause skin and eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-sulfanylidene-7,9-dihydro-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBOXCITZLNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212380 | |
| Record name | SQ 21978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-8-mercaptopurine | |
CAS RN |
6305-94-8 | |
| Record name | 1,7,8,9-Tetrahydro-8-thioxo-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SQ 21978 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Thiohypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SQ 21978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7,8,9-tetrahydro-8-thioxo-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



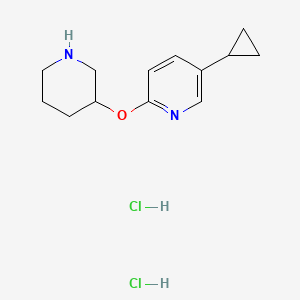
![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)
![6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1436435.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)
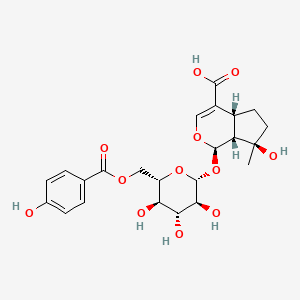

![methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436441.png)

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1436444.png)
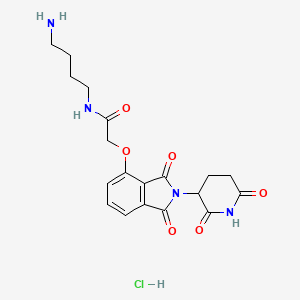


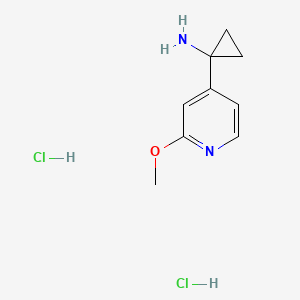
![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)